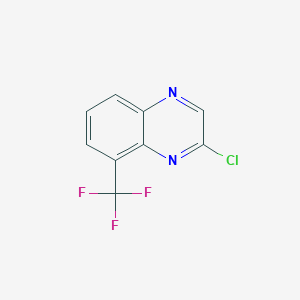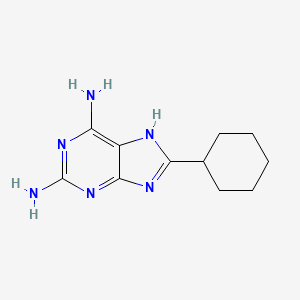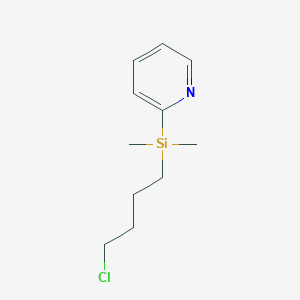![molecular formula C14H15NO2 B11878474 (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol CAS No. 59050-87-2](/img/structure/B11878474.png)
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol es un compuesto heterocíclico que presenta un andamiaje cromeno-piridina. Esta estructura es significativa debido a sus potenciales actividades biológicas y aplicaciones en química medicinal. La disposición única de átomos del compuesto le permite interactuar con diversos objetivos biológicos, convirtiéndolo en un objeto de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo cromeno-piridina, seguido de la funcionalización para introducir el grupo metanol. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y controles de temperatura específicos para garantizar el rendimiento deseado del producto .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para maximizar el rendimiento y minimizar los costes. Las técnicas como la química de flujo continuo y el uso de solventes verdes se pueden emplear para mejorar la eficiencia y la sostenibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
(1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el grupo metanol en un aldehído o ácido carboxílico.
Reducción: El compuesto se puede reducir para formar diferentes derivados con actividades biológicas alteradas.
Sustitución: Los grupos funcionales en el andamiaje cromeno-piridina se pueden sustituir por otros grupos para modificar sus propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como el etanol o el diclorometano .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo metanol puede producir aldehídos o ácidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que mejoran la actividad biológica del compuesto .
Aplicaciones Científicas De Investigación
(1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas con potenciales propiedades terapéuticas.
Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas, como enzimas y receptores.
Medicina: La investigación se centra en su potencial como candidato a fármaco para el tratamiento de diversas enfermedades, incluidos los trastornos neurodegenerativos y los cánceres.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para otros compuestos de relevancia industrial
Mecanismo De Acción
El mecanismo de acción de (1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la monoamino oxidasa, una enzima involucrada en el metabolismo de los neurotransmisores, lo que exhibe potenciales efectos antidepresivos o neuroprotectores .
Comparación Con Compuestos Similares
Compuestos similares
- 1,2,3,4-tetrahidro-2-metilcromeno[3,2-c]piridin-10-onas
- 2,3-dihidro-2-metil-1H-cromeno[3,2-c]piridinas
- 1-metil-1H,6H,7H-pirrolo[2,3-c]piridin-7-ona
Singularidad
En comparación con estos compuestos similares, (1-metil-7,8-dihidro-6H-cromeno[2,3-c]piridin-4-il)metanol destaca debido a sus grupos funcionales específicos y las actividades biológicas resultantes. Su estructura única permite interacciones distintas con los objetivos biológicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Número CAS |
59050-87-2 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol |
InChI |
InChI=1S/C14H15NO2/c1-9-14-12(11(8-16)7-15-9)6-10-4-2-3-5-13(10)17-14/h5-7,16H,2-4,8H2,1H3 |
Clave InChI |
CXZAJKVAOMPAOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1OC3=CCCCC3=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)




![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)


![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)



![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
